

## An In-depth Technical Guide to (S)-3-Bromo-1methyl-pyrrolidine

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Compound of Interest		
Compound Name:	(S)-3-Bromo-1-methyl-pyrrolidine	
Cat. No.:	B7931392	Get Quote

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## Introduction

**(S)-3-Bromo-1-methyl-pyrrolidine** is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The stereochemistry at the 3-position of this compound is crucial, as the biological activity of chiral molecules is often stereospecific, with enantiomers potentially exhibiting substantial differences in their pharmacodynamic and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## **Chemical Structure and Properties**

**(S)-3-Bromo-1-methyl-pyrrolidine** features a five-membered saturated nitrogen heterocycle with a bromine atom at the chiral center on the third carbon and a methyl group on the nitrogen atom.

Structure:



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CAS Number: The CAS number for the racemic mixture, 3-Bromo-1-methyl-pyrrolidine, is 10603-45-9.[1][2][3] This number is often used in commercial listings for the (S)-enantiomer, with the stereochemistry specified in the product name.

Table 1: Physicochemical Properties of 3-Bromo-1-methyl-pyrrolidine

Property	Value	Reference
Molecular Formula	C5H10BrN	[2]
Molecular Weight	164.04 g/mol	[1]
Appearance	Yellow to brown liquid	[3]
Boiling Point	78-80 °C (40 Torr)	
Density	1.361 g/mL at 25 °C	_
Refractive Index	1.4910	_
pKa (Predicted)	8.53 ± 0.40	[3]
Storage Temperature	2-8°C	[1]

## **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of **(S)-3-Bromo-1-methyl-pyrrolidine**.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Data



<sup>1</sup> H NMR	<sup>13</sup> C NMR		
Proton Assignment	Predicted Chemical Shift (δ, ppm)	Carbon Assignment	Predicted Chemical Shift (δ, ppm)
N-CH <sub>3</sub>	2.3 - 2.5 (s)	N-CH₃	~42
H2, H5 (CH <sub>2</sub> )	2.5 - 3.2 (m)	C2, C5	~55-65
H4 (CH <sub>2</sub> )	2.0 - 2.8 (m)	C4	~35-45
H3 (CHBr)	4.0 - 4.5 (m)	C3 (CHBr)	~50-60

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.[1]

## **Synthesis**

The most common method for synthesizing **(S)-3-Bromo-1-methyl-pyrrolidine** is through the nucleophilic substitution of the corresponding hydroxyl precursor, **(S)-3-hydroxy-1-methylpyrrolidine**, using a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>).[1]

# Experimental Protocol: Synthesis from (S)-3-hydroxy-1-methylpyrrolidine

This protocol is adapted from a patented method for the synthesis of the racemic compound and specifies the use of the chiral starting material.[4]

#### Materials:

- (S)-3-hydroxy-1-methylpyrrolidine
- Phosphorus tribromide (PBr<sub>3</sub>)
- n-Hexane
- 25% Potassium hydroxide (KOH) solution
- Diethyl ether

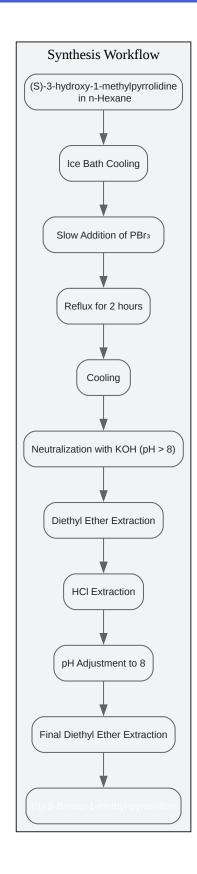


• 1N Hydrochloric acid (HCl)

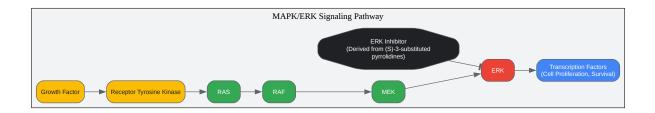
#### Procedure:

- In a 100ml single-port flask, add (S)-3-hydroxy-1-methylpyrrolidine (5 g) and n-hexane (50 ml).
- Cool the mixture in an ice bath for 10 minutes.
- While cooling, slowly add phosphorus tribromide (16.9 g).
- After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.
- · Cool the reaction mixture.
- Neutralize the mixture by adding 25% KOH solution until the pH is greater than 8.
- Extract the aqueous layer with diethyl ether.
- Combine the organic phases and extract with 50 ml of 1N hydrochloric acid.
- Retain the aqueous layer and adjust the pH to 8 with 25% KOH.
- Extract the aqueous layer with diethyl ether.
- Dry the combined organic extracts.
- Evaporate the solvent to obtain (S)-3-Bromo-1-methyl-pyrrolidine.









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### References

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